molecular formula C7H12N4O2 B8037186 ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B8037186
M. Wt: 184.20 g/mol
InChI Key: LWYCOMWWNGOSKD-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with an ethylamine side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, reacting 1-methyl-3-nitro-1H-pyrazole with ethyl bromoacetate under basic conditions can yield the desired pyrazole derivative.

    Introduction of the Ethylamine Group: The ethylamine group can be introduced via nucleophilic substitution. This involves reacting the pyrazole derivative with ethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyrazole derivatives.

    Condensation: Formation of Schiff bases and other condensation products.

Scientific Research Applications

Ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its pyrazole core, which is known to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and dyes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to active sites of enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-nitro-1H-pyrazole: Lacks the ethylamine side chain, making it less versatile in terms of chemical reactivity.

    Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains additional nitro groups and a tetrazole ring, making it more reactive and potentially more toxic.

The unique combination of the nitro group, pyrazole ring, and ethylamine side chain in this compound provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-methyl-5-nitropyrazol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-8-5-6-4-7(11(12)13)9-10(6)2/h4,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYCOMWWNGOSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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